(R)-1-(5-(Trifluoromethyl)pyridin-3-YL)ethanamine
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Overview
Description
®-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is a chiral amine compound featuring a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-(trifluoromethyl)pyridine.
Chiral Amine Introduction: The chiral amine moiety is introduced through a series of reactions, often involving chiral catalysts or chiral auxiliaries to ensure the desired enantiomer is obtained.
Final Product Formation: The final step involves the coupling of the chiral amine with the pyridine derivative under controlled conditions to yield ®-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Utilizing chiral catalysts to achieve high enantioselectivity.
Asymmetric Synthesis: Employing asymmetric synthesis techniques to ensure the production of the desired enantiomer.
Purification: Advanced purification methods such as chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
®-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of ®-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to its target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine: The racemic mixture containing both enantiomers.
Uniqueness
®-1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture.
Properties
Molecular Formula |
C8H9F3N2 |
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Molecular Weight |
190.17 g/mol |
IUPAC Name |
(1R)-1-[5-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)6-2-7(4-13-3-6)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1 |
InChI Key |
FOSLZNWVZVYSMY-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CN=C1)C(F)(F)F)N |
Canonical SMILES |
CC(C1=CC(=CN=C1)C(F)(F)F)N |
Origin of Product |
United States |
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